molecular formula C8H16N2O4S B1427912 Ethyl 4-sulfamoylpiperidine-1-carboxylate CAS No. 1249785-27-0

Ethyl 4-sulfamoylpiperidine-1-carboxylate

Cat. No. B1427912
M. Wt: 236.29 g/mol
InChI Key: SPMYFGPWKSCUES-UHFFFAOYSA-N
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Description

Ethyl 4-sulfamoylpiperidine-1-carboxylate, also known as ESC, is a chemical compound used in scientific experiments for various purposes. It has a molecular weight of 236.29 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 4-(aminosulfonyl)-1-piperidinecarboxylate . The InChI code for this compound is 1S/C8H16N2O4S/c1-2-14-8(11)10-5-3-7(4-6-10)15(9,12)13/h7H,2-6H2,1H3,(H2,9,12,13) .


Physical And Chemical Properties Analysis

Ethyl 4-sulfamoylpiperidine-1-carboxylate is a powder that is stored at room temperature .

Scientific Research Applications

Overview

Ethyl 4-sulfamoylpiperidine-1-carboxylate, a compound with potential applications in scientific research, has not been directly studied in the literature. However, understanding its potential can be inferred from the research on related sulfonamide compounds and their applications. Sulfonamides represent a significant class of synthetic antibiotics and have found applications beyond their antimicrobial properties, including in diuretics, carbonic anhydrase inhibitors, and antiepileptics due to their sulfonamide segment. The applications of sulfonamides in scientific research span across various fields including chemistry, environmental science, and medicine.

Sulfonamide Compounds in Research

Sulfonamide inhibitors have been extensively studied for their therapeutic potential and applications in treating bacterial infections, and their use in research extends to exploring new treatments for diseases such as cancer, glaucoma, inflammation, and even dandruff. The sulfonamide section present in many clinically used drugs underscores the chemical versatility and importance of these compounds in developing therapeutic agents and drug candidates (Gulcin & Taslimi, 2018).

Environmental Applications

In the environmental sector, studies focus on the degradation and removal of sulfamethoxazole, a sulfonamide antibiotic, highlighting the relevance of understanding sulfonamide chemistry for environmental monitoring and pollution control. The research emphasizes the need for sustainable development of technology for removing toxic contaminants like sulfonamides from water sources, thereby protecting ecosystems and human health (Prasannamedha & Kumar, 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and storing in a well-ventilated place .

properties

IUPAC Name

ethyl 4-sulfamoylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S/c1-2-14-8(11)10-5-3-7(4-6-10)15(9,12)13/h7H,2-6H2,1H3,(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMYFGPWKSCUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-sulfamoylpiperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-sulfamoylpiperidine-1-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.